(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid
Overview
Description
“(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid” is a type of boronic acid that has a molecular weight of 211 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of boronic acids like “this compound” often involves the interaction between amines/carboxylic acids and borinic acids, boronic acids, and boric acid . Rapid reaction between amines and boron compounds is observed in all cases .
Molecular Structure Analysis
Boronic acids have a rich, fascinating, and complex structural chemistry, especially related to clusters, cages, complexes, and anions associated with B–O and B–N containing systems . The most common use of boronic acid motifs in molecular recognition is the sensing of mono- and polysaccharides .
Chemical Reactions Analysis
Boronic acids are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction to date .
Physical and Chemical Properties Analysis
“this compound” is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Synthetic Chemistry and Organic Synthesis
Boronic acids are pivotal in organic synthesis, particularly in Suzuki cross-coupling reactions, which are essential for forming carbon-carbon bonds. These reactions are fundamental in creating complex organic molecules, pharmaceuticals, and polymers. The research illustrates the utility of boronic acids in synthesizing biologically active compounds and their role as intermediates in organic synthesis. For instance, amino-3-fluorophenyl boronic acid derivatives have been synthesized for use in constructing glucose sensing materials, highlighting their importance in creating biologically relevant structures (Sasmita Das et al., 2003).
Material Science and Sensing Applications
The application of boronic acids extends into materials science, where they are used to develop novel materials with specific properties. For example, aryl boronic acids have been cyclic-esterified to screen for organic room-temperature phosphorescent (RTP) and mechanoluminescent materials. This research underscores the role of boronic acid derivatives in modulating the optical properties of materials, leading to advancements in luminescent materials (Kai Zhang et al., 2018).
Biosensing and Diagnostics
Boronic acids are also utilized in developing fluorescent sensors for biological and chemical analytes due to their ability to form reversible covalent bonds with diols and polyols. This characteristic makes them suitable for detecting sugars and other biological molecules. For instance, phenylboronic acid derivatives have been employed in the development of sensors for saccharide recognition, leveraging the interaction between boronic acids and diol-containing molecules for selective sensing applications (B. Mu et al., 2012).
Biological Applications
In the biological context, boronic acid-based sensors have been explored for bacterial recognition, exploiting the interaction between boronic acids and diol groups on bacterial cell walls. This approach offers a rapid, non-enzymatic method for bacterial detection, highlighting the potential of boronic acids in biomedical diagnostics (Rehab M. Amin & S. Elfeky, 2013).
Mechanism of Action
Target of Action
The primary target of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, which this compound participates in, is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that boronic acids, in general, are sensitive to hydrolysis under mild acidic or basic conditions . They are also sensitive to proteodeboronation, oxidation, and nucleophilic attack .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This reaction is crucial for the synthesis of many complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of other reactive species . Its stability and efficacy can be affected by these factors .
Safety and Hazards
Future Directions
Boronic acids are increasingly utilized in diverse areas of research . They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The key interaction of boronic acids with diols allows utilization in various areas .
Properties
IUPAC Name |
[3-(dimethylcarbamoyl)-4-fluorophenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3/c1-12(2)9(13)7-5-6(10(14)15)3-4-8(7)11/h3-5,14-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXFXVKQLCHKSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660224 | |
Record name | [3-(Dimethylcarbamoyl)-4-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-27-9 | |
Record name | B-[3-[(Dimethylamino)carbonyl]-4-fluorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874219-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Dimethylcarbamoyl)-4-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Dimethylcarbamoyl)-4-fluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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